N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds structurally similar to “N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}acetamide” often involves multi-step chemical processes. For instance, 1,3-Benzodioxole can be synthesized from catechol with disubstituted halomethanes .Chemical Reactions Analysis
The compound and its derivatives undergo various chemical reactions, highlighting their reactivity and functional versatility. These include reactions related to their acetamide groups, interactions with different reagents, and the potential for undergoing oxidation or reduction.Physical and Chemical Properties Analysis
The physical properties of such compounds, including melting point, solubility in various solvents, and crystalline structure, are crucial for their practical application. These properties are determined through a combination of experimental techniques and are essential for the compound’s formulation and delivery .Mechanism of Action
Target of Action
CCG-299609, also known as N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}acetamide, primarily targets the Rho/SRF (Serum Response Factor) pathway . This pathway plays a crucial role in various cellular functions, including muscle cell development, endothelial cell function, fibroblast activity, hepatocyte function, immune cell activity, and neuron function .
Mode of Action
CCG-299609 acts as an inhibitor of the Rho/SRF pathway . It coopts the CRL4 CRBN to selectively target GSPT1 for ubiquitination and proteasomal degradation . This results in the rapid induction of acute myeloid leukemia (AML) apoptosis, reducing leukemia engraftment and leukemia stem cells (LSCs) in large-scale primary patient xenografting .
Biochemical Pathways
The compound affects several biochemical pathways. The anti-AML activity of CCG-299609 is regulated by the ILF2/ILF3 complex, the mTOR pathway, and the integrated stress response pathway . Depletion of GSPT1 by CCG-299609 rapidly induces acute myeloid leukemia (AML) apoptosis .
Pharmacokinetics
It is known that the compound has a significant impact on oxidative phosphorylation, reducing it in a dose-dependent manner . Additionally, CCG-299609 increases the glycolytic rate .
Result of Action
The molecular and cellular effects of CCG-299609’s action include the selective degradation of GSPT1, resulting in acute AML apoptosis and elimination of disease-driving LSCs . This leads to the downregulation of mitochondrial genes, leading to the repression of mitochondrial oxidative phosphorylation and overall ATP reduction .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(3-chloroanilino)-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O3S/c20-13-2-1-3-14(7-13)22-19-23-15(10-27-19)8-18(24)21-9-12-4-5-16-17(6-12)26-11-25-16/h1-7,10H,8-9,11H2,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMWBXXURSITZML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CC3=CSC(=N3)NC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.